2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1333869-08-1
VCID: VC3381098
InChI: InChI=1S/C11H9F3O3/c1-2-5-17-9-4-3-7(11(12,13)14)6-8(9)10(15)16/h2-4,6H,1,5H2,(H,15,16)
SMILES: C=CCOC1=C(C=C(C=C1)C(F)(F)F)C(=O)O
Molecular Formula: C11H9F3O3
Molecular Weight: 246.18 g/mol

2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid

CAS No.: 1333869-08-1

Cat. No.: VC3381098

Molecular Formula: C11H9F3O3

Molecular Weight: 246.18 g/mol

* For research use only. Not for human or veterinary use.

2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid - 1333869-08-1

Specification

CAS No. 1333869-08-1
Molecular Formula C11H9F3O3
Molecular Weight 246.18 g/mol
IUPAC Name 2-prop-2-enoxy-5-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C11H9F3O3/c1-2-5-17-9-4-3-7(11(12,13)14)6-8(9)10(15)16/h2-4,6H,1,5H2,(H,15,16)
Standard InChI Key KSPBLJDCELRAAM-UHFFFAOYSA-N
SMILES C=CCOC1=C(C=C(C=C1)C(F)(F)F)C(=O)O
Canonical SMILES C=CCOC1=C(C=C(C=C1)C(F)(F)F)C(=O)O

Introduction

2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid is a synthetic organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential applications. This compound combines an allyloxy group with a trifluoromethyl group attached to a benzoic acid backbone, which may confer specific biological activities and chemical properties.

Synthesis and Preparation

The synthesis of 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid typically involves multi-step organic synthesis techniques. Although specific synthesis protocols for this compound are not widely detailed in the literature, similar compounds often involve reactions such as Williamson ether synthesis for the allyloxy moiety and electrophilic aromatic substitution for the trifluoromethyl group.

Biological Activities and Applications

While specific biological activities of 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid are not extensively reported, compounds with similar structural motifs have shown potential in various therapeutic areas. For instance, trifluoromethyl-substituted benzoic acids can exhibit anti-inflammatory or anticancer properties due to their ability to modulate biological pathways.

Potential ApplicationMechanism
Anticancer ActivityInhibition of specific kinases or pathways
Anti-inflammatory ActivityModulation of inflammatory mediators

Research Findings and Future Directions

Research on compounds with similar structures suggests that modifications to the benzoic acid core can significantly impact biological activity. Future studies on 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid could focus on its pharmacokinetic properties, toxicity profiles, and potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator